molecular formula C13H17NO2 B13861215 D-threo-Ritalinic Acid-d10

D-threo-Ritalinic Acid-d10

Cat. No.: B13861215
M. Wt: 229.34 g/mol
InChI Key: INGSNVSERUZOAK-WDTYTTDZSA-N
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Description

D-threo-Ritalinic Acid-d10: is a deuterated form of ritalinic acid, which is the major urinary metabolite of methylphenidate. Methylphenidate is widely known for its use in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) due to its stability and isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-threo-Ritalinic Acid-d10 typically involves multiple steps starting from pyridine-D5. The crucial reduction of the pyridine moiety to the fully deuterated piperidine is achieved using specific reagents and conditions. The process involves seven steps, ensuring a high purity of 99% and an isotopic purity ratio of D0/D10 = 0% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions: D-threo-Ritalinic Acid-d10 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is ritalinic acid, which is pharmacologically inactive. Other minor products include p-hydroxy-MPH and 6-oxo-MPH .

Scientific Research Applications

D-threo-Ritalinic Acid-d10 is extensively used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Mechanism of Action

D-threo-Ritalinic Acid-d10 itself is pharmacologically inactive. its parent compound, methylphenidate, exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus in individuals with ADHD .

Comparison with Similar Compounds

    Methylphenidate: The parent compound of ritalinic acid, used in the treatment of ADHD and narcolepsy.

    Ethylphenidate: A metabolite formed when methylphenidate is co-consumed with ethanol.

    p-Hydroxy-MPH: A minor metabolite of methylphenidate.

    6-oxo-MPH: Another minor metabolite of methylphenidate

Uniqueness: D-threo-Ritalinic Acid-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in various scientific and analytical applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

229.34 g/mol

IUPAC Name

(2R)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1/i4D2,5D2,8D2,9D2,11D,12D

InChI Key

INGSNVSERUZOAK-WDTYTTDZSA-N

Isomeric SMILES

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@@]([2H])(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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